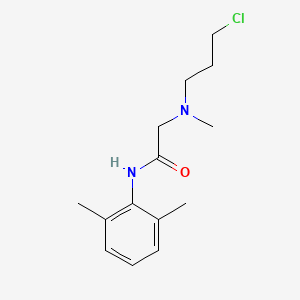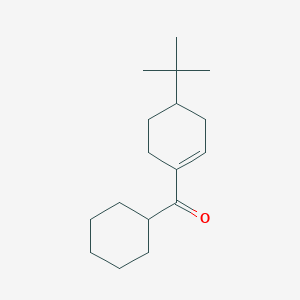
(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone is an organic compound that features a cyclohexyl group and a tert-butyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone typically involves the reaction of cyclohexanone with tert-butylcyclohexene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of cyclohexyl and tert-butyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural properties could be leveraged to develop new drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications, including as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of (4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexyl group.
tert-Butylcyclohexane: A compound with a tert-butyl group attached to a cyclohexane ring.
Cyclohexylmethanone: A ketone with a cyclohexyl group attached to a methanone group.
Uniqueness
(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone is unique due to the presence of both a cyclohexyl group and a tert-butyl group attached to a cyclohexene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
33719-89-0 |
|---|---|
Molekularformel |
C17H28O |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexen-1-yl)-cyclohexylmethanone |
InChI |
InChI=1S/C17H28O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h9,13,15H,4-8,10-12H2,1-3H3 |
InChI-Schlüssel |
MRMNIMIBCICULV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=CC1)C(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


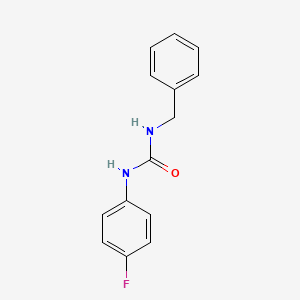
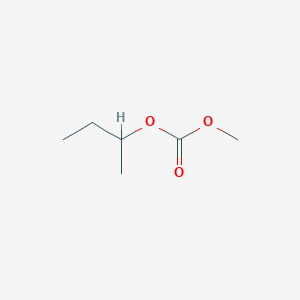


![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
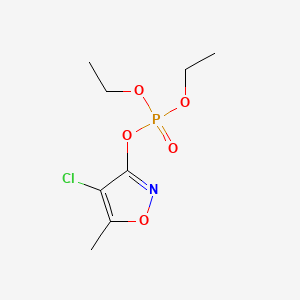
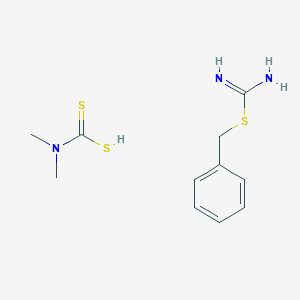
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
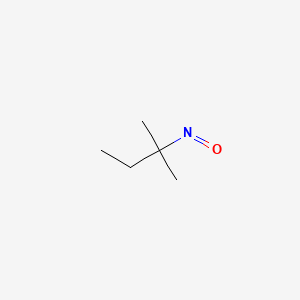
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
